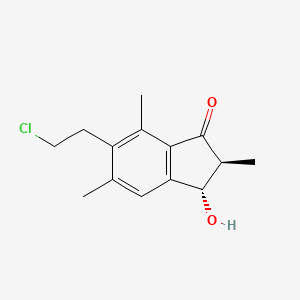![molecular formula C15H9F3O B14668167 Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- CAS No. 40474-00-8](/img/structure/B14668167.png)
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-: is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenol group through an ethynyl linkage. The molecular formula of this compound is C15H9F3O, and it is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- typically involves the reaction of 4-(trifluoromethyl)phenylacetylene with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl linkage can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of the corresponding alkane derivative.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of polymers and monomers.
- Applied in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can form hydrogen bonds with target proteins, while the ethynyl linkage provides rigidity to the molecule, influencing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the ethynyl linkage.
4-Hydroxybenzotrifluoride: Similar structure but without the ethynyl linkage.
α,α,α-Trifluoro-p-cresol: Contains the trifluoromethyl group but differs in the position of the hydroxyl group.
Uniqueness: Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- is unique due to the presence of both the trifluoromethyl group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
40474-00-8 |
|---|---|
Formule moléculaire |
C15H9F3O |
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
4-[2-[4-(trifluoromethyl)phenyl]ethynyl]phenol |
InChI |
InChI=1S/C15H9F3O/c16-15(17,18)13-7-3-11(4-8-13)1-2-12-5-9-14(19)10-6-12/h3-10,19H |
Clé InChI |
SUAYPOJNKOEGHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
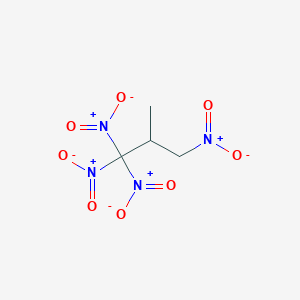
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)

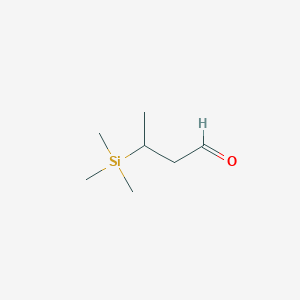
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
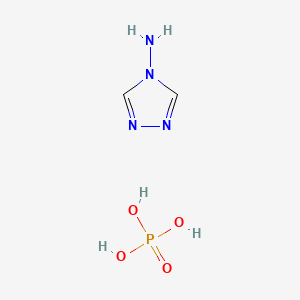

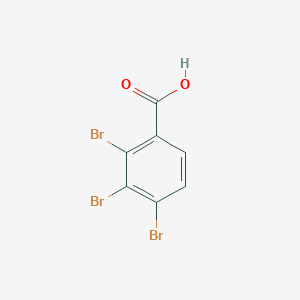
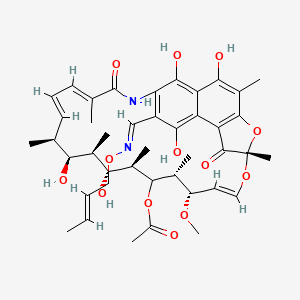
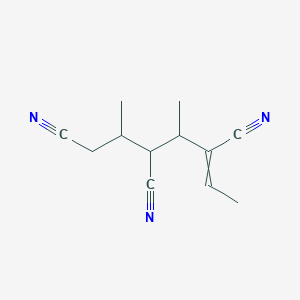
![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
